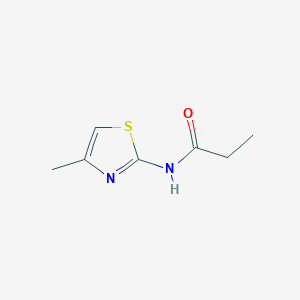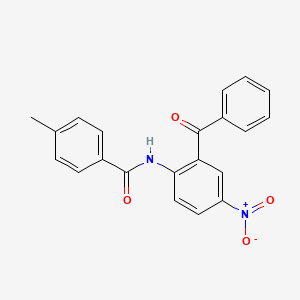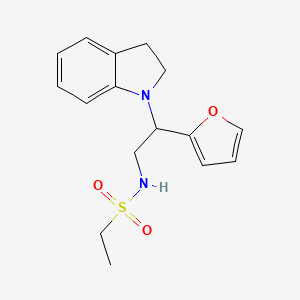
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative that has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Palanisamy et al., 2017). Additionally, it has been reported to exhibit anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells (Liu et al., 2018). Furthermore, it has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) by inhibiting the activity of acetylcholinesterase (AChE) (Kumar et al., 2019).
Mecanismo De Acción
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide involves the inhibition of various enzymes and signaling pathways. For instance, it inhibits the activity of AChE, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function (Kumar et al., 2019). Additionally, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases (Palanisamy et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For instance, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases (Palanisamy et al., 2017). Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway (Liu et al., 2018). Furthermore, it has been reported to improve cognitive function by increasing the levels of acetylcholine in the brain (Kumar et al., 2019).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a versatile compound for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo studies.
Direcciones Futuras
For research include the development of new drugs for the treatment of various diseases and further investigation of its potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)ethanesulfonamide involves the reaction of 2-(furan-2-yl)ethylamine with indoline-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield the final compound. This method has been reported in several scientific publications, including a study by Nallasivam Palanisamy et al. (2017).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-2-22(19,20)17-12-15(16-8-5-11-21-16)18-10-9-13-6-3-4-7-14(13)18/h3-8,11,15,17H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCCLSEVINFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2848252.png)
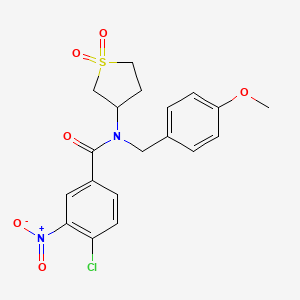

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2848257.png)

![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)
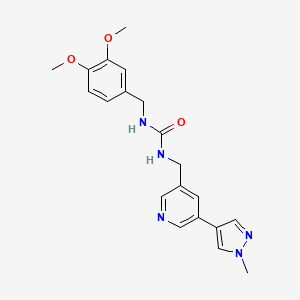
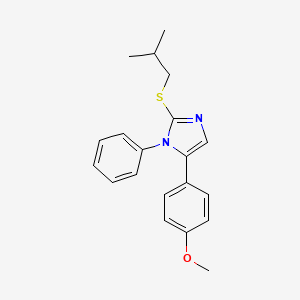
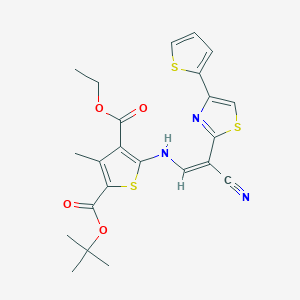
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)
